molecular formula C21H27NO8S2 B13766646 Tipepidine citrate monohydrate

Tipepidine citrate monohydrate

Cat. No.: B13766646
M. Wt: 485.6 g/mol
InChI Key: VXPPNPKSTBGSQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tipepidine citrate monohydrate is a synthetic, non-opioid antitussive and expectorant belonging to the thiambutene class. It was discovered in the 1950s and developed in Japan in 1959. Tipepidine is used in its hibenzate and citrate salt forms. It acts as an inhibitor of G protein-coupled inwardly-rectifying potassium channels (GIRKs), which contributes to its therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tipepidine involves the reaction of 3-(di-2-thienylmethylene)-1-methylpiperidine with appropriate reagents to form the desired compound. The reaction conditions typically include controlled temperatures and the use of solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of tipepidine citrate monohydrate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then formulated into various dosage forms, such as tablets, powders, and syrups, for medical use .

Chemical Reactions Analysis

Types of Reactions

Tipepidine citrate monohydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidation states of the compound, while substitution reactions can produce derivatives with varying functional groups .

Scientific Research Applications

Tipepidine citrate monohydrate has a wide range of scientific research applications, including:

Mechanism of Action

Tipepidine citrate monohydrate exerts its effects by inhibiting G protein-coupled inwardly-rectifying potassium channels (GIRKs). This inhibition leads to an increase in dopamine levels in the nucleus accumbens, which is associated with its antidepressant-like effects. The compound’s action on GIRK channels also contributes to its antitussive and expectorant properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tipepidine citrate monohydrate is unique due to its dual action as an antitussive and expectorant, combined with its non-opioid nature. Its inhibition of GIRK channels sets it apart from other antitussives, making it a valuable compound for therapeutic use .

Properties

Molecular Formula

C21H27NO8S2

Molecular Weight

485.6 g/mol

IUPAC Name

3-(dithiophen-2-ylmethylidene)-1-methylpiperidine;2-hydroxypropane-1,2,3-tricarboxylic acid;hydrate

InChI

InChI=1S/C15H17NS2.C6H8O7.H2O/c1-16-8-2-5-12(11-16)15(13-6-3-9-17-13)14-7-4-10-18-14;7-3(8)1-6(13,5(11)12)2-4(9)10;/h3-4,6-7,9-10H,2,5,8,11H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1H2

InChI Key

VXPPNPKSTBGSQC-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(=C(C2=CC=CS2)C3=CC=CS3)C1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O

Origin of Product

United States

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